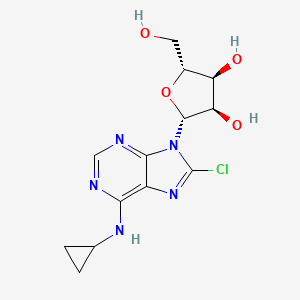

8-Chloro-N-cyclopropyladenosine

Description

Structure

3D Structure

Properties

CAS No. |

835900-50-0 |

|---|---|

Molecular Formula |

C13H16ClN5O4 |

Molecular Weight |

341.75 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[8-chloro-6-(cyclopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H16ClN5O4/c14-13-18-7-10(17-5-1-2-5)15-4-16-11(7)19(13)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,1-3H2,(H,15,16,17)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

JIDQNVMQGVLRNL-WOUKDFQISA-N |

Isomeric SMILES |

C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro N Cyclopropyladenosine and Congeners

Strategies for N6-Substitution on Adenosine (B11128) Core

A key transformation in the synthesis of the target molecule is the introduction of the cyclopropyl (B3062369) group at the N6-position of the adenosine core. This is typically achieved through nucleophilic substitution reactions on a purine (B94841) precursor.

Introduction of Cyclopropyl and Substituted Cyclopropyl Moieties

The synthesis of N6-cycloalkyladenosines, including N6-cyclopropyladenosine, has been a subject of interest due to their potent and selective agonist activity at adenosine receptors. acs.org The general approach involves the reaction of a 6-halopurine derivative, such as 6-chloropurine (B14466) riboside, with cyclopropylamine (B47189). This reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism where the amine nitrogen of cyclopropylamine attacks the electrophilic C6 position of the purine ring, displacing the halide. nih.govsemanticscholar.orgmdpi.com

The synthesis of N6-(2-phenyl-1-cyclopropyl)adenosine analogues, a class of sterically constrained derivatives, has also been reported. nih.gov These syntheses often start from commercially available starting materials and involve the formation of a cyclopropylamine intermediate which is then reacted with a 6-chloropurine derivative. nih.gov

Nucleophilic Substitution Reactions in Purine Synthesis

Nucleophilic substitution is a fundamental reaction in purine chemistry. ksu.edu.sa In the context of synthesizing N6-substituted adenosines, the reaction of a 6-chloropurine nucleoside with an appropriate amine is a widely used strategy. nih.govsemanticscholar.orgmdpi.com The reactivity of the 6-position of the purine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the fused pyrimidine (B1678525) and imidazole (B134444) rings.

A notable development in this area is the use of BOP (1-H-benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphate) reagent to mediate the SNAr reaction. This method allows for the efficient synthesis of N6-substituted adenosine derivatives, including N6-cyclopropyladenosine, from inosine (B1671953) in good yields. nih.govsemanticscholar.orgmdpi.com The reaction proceeds by activating the 6-oxo group of inosine, facilitating its displacement by the amine. nih.govsemanticscholar.org

Halogenation Approaches for Purine Ring Modifications

The introduction of a halogen atom, specifically chlorine, at the C8-position of the purine ring is another critical step in the synthesis of 8-Chloro-N-cyclopropyladenosine.

Regioselective Introduction of Chloro Substituents (e.g., at C8)

The direct and regioselective chlorination of the C8-position of the purine ring can be challenging. nih.gov However, methods have been developed to achieve this transformation. One common approach involves the use of a suitable chlorinating agent. 8-Chloroadenosine (B1666358) itself is a synthetic analog of adenosine where a chlorine atom is substituted at the 8th position of the adenine (B156593) ring. ontosight.ai

For the synthesis of 8-halo-purine derivatives, direct halogenation can be employed. For instance, bromination at the C8-position of adenosine 3',5'-cyclic monophosphate (cAMP) can be achieved using bromine in the presence of sodium acetate. mdpi.com While direct chlorination methods for the C8 position are also explored, they often require specific conditions to ensure regioselectivity. nih.gov

Synthesis of Halogenated Purine Intermediates

An alternative and often more controlled approach to obtaining C8-halogenated purines is through the synthesis of halogenated purine intermediates. google.com This can involve building the purine ring from a halogenated imidazole precursor or halogenating a pre-formed purine at an earlier stage of the synthesis.

For example, the synthesis of 2-halo-6-aminopurine derivatives can be achieved through the diazotization of 2,6-diaminopurine (B158960) derivatives followed by halogenation. google.com While this example pertains to the C2 position, similar strategies can be adapted for other positions. The glycosylation of a dihalogenated purine, such as 2,6-dichloropurine, is another route to obtain halogenated nucleoside intermediates which can then be further functionalized. google.com

Ribose Moiety Chemical Transformations

The ribose part of the nucleoside can also undergo various chemical transformations, although for the synthesis of the parent this compound, the ribose moiety is often kept in its natural D-ribofuranose form. madridge.org

Protecting groups are commonly used to shield the reactive hydroxyl groups of the ribose during the synthesis of nucleoside analogs. ptbioch.edu.pl For instance, the hydroxyl groups can be protected as acetates or silyl (B83357) ethers. nih.govptbioch.edu.pl These protecting groups are then removed in the final steps of the synthesis.

Modifications at the 5'-position of the ribose are also common. For example, the synthesis of 5'-deoxy-5'-(halomethylene)adenosine derivatives has been reported, which involves radical-mediated stannyldesulfonylation or germyldesulfonylation reactions. fiu.edu While not directly part of the synthesis of the title compound, these transformations highlight the versatility of the ribose moiety for creating diverse adenosine analogs.

Stereoselective Glycosylation Methods

The creation of the crucial C-N glycosidic bond between the purine base and the ribose sugar in a stereocontrolled manner is a fundamental challenge in the synthesis of nucleoside analogs like this compound.

One prominent strategy to achieve stereoselectivity is the use of an acyclic approach. This method provides significant improvements in both regioselectivity (attachment at N7 or N9 of the purine) and diastereoselectivity (formation of α or β anomers). scholaris.ca The process involves the coupling of a silylated or unsilylated purine nucleobase with an acyclic dithioacetal substrate. This reaction selectively generates 1',2'-syn thioaminals, which can then be cyclized to form the desired furanoside derivatives. scholaris.ca The regiochemistry of the nucleobase coupling can be controlled by the choice of silylated or unsilylated purines. scholaris.ca

Another effective method involves a Vorbrüggen glycosylation. This reaction typically employs a persilylated heterocyclic base and a protected sugar halide or acetate, with a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction proceeds through a côt-addition mechanism, where the nucleobase attacks the anomeric center from the side opposite to the C2'-substituent, leading to the desired β-anomer.

For the synthesis of specific congeners, such as 4'-thioadenosine analogs, a key step is the stereoselective glycosylation using an alkynylbenzoate 4-thioribosyl donor. nih.govnih.govacs.org This donor can be activated under mild conditions, which is crucial for preserving acid-labile protecting groups like p-methoxybenzyl (PMB) ethers that ensure the stereoselective formation of the cis-ribosyl linkage. nih.gov

Enzymatic methods also offer a high degree of regio- and stereoselectivity. For instance, a promiscuous bacterial glycosyltransferase has been utilized for the 3′-O-β-glucosylation of nucleoside analogues, yielding multi-milligram quantities of glycosylated nucleosides with high efficiency. rsc.org

Derivatization of Ribose Hydroxyl Groups

Modifications of the hydroxyl groups on the ribose moiety are instrumental in modulating the biological activity and selectivity of adenosine receptor ligands.

A significant modification is the introduction of a 5'-N-alkyluronamide group, which has been shown to increase the binding affinity at adenosine receptors and confer selectivity for the A3 subtype. nih.gov For example, adding a 5'-N-methyluronamide group to N6-benzyl derivatives of adenosine enhances their affinity for A3 adenosine receptors. nih.gov

The 2'- and 3'-hydroxyl groups are also crucial for the binding process. Replacing either of these groups with a fluoro group can lead to a significant decrease in both affinity and efficacy. nih.gov

Furthermore, the synthesis of congeners with modified ribose rings, such as the (N)-methanocarba (bicyclo[3.1.0]hexane) ring system, has been explored to create conformationally constrained analogs. nih.govnih.gov This rigid ring system, which lacks the ether oxygen, helps to lock the pseudosugar moiety in a specific conformation that is favored for binding to certain adenosine receptor subtypes. nih.gov The synthesis of these (N)-methanocarba nucleosides often involves a Mitsunobu condensation of the nucleobase precursor with a pseudosugar ring containing a 5'-ester functionality. nih.gov This ester group can then be converted to the desired 5'-N-methylamide. nih.gov

Based on a comprehensive search of available scientific literature, detailed pharmacological data specifically for the compound This compound is not available. The required research findings for its receptor binding constants (K_i), selectivity across adenosine receptor subtypes, functional efficacy, G protein-coupling efficiency, and desensitization dynamics have not been published in the accessible domain.

Therefore, it is not possible to generate the requested article with the specified scientifically accurate data and detailed findings for each section and subsection of the provided outline. The literature contains information on related but distinct compounds, such as N⁶-cyclopropyladenosine researchgate.net and various 2-chloro or 8-substituted adenosine analogues, nih.govnih.govmedchemexpress.com but not the specific combination requested.

Pharmacological Characterization of 8 Chloro N Cyclopropyladenosine at Adenosine Receptors

In Vitro Pharmacological Species Differences

The preclinical development of therapeutic agents often relies on animal models to predict human responses. However, significant interspecies variations in the pharmacology of drug candidates can lead to discrepancies between animal and human studies. This is particularly pertinent for ligands targeting adenosine (B11128) receptors (ARs), where species-dependent differences in receptor structure and function can profoundly influence ligand affinity and efficacy.

Comparative Analysis of Human versus Rodent Adenosine Receptor Responses

The pharmacological profile of adenosine receptor ligands frequently exhibits notable differences between human and rodent species. These variations are primarily rooted in the genetic divergence of the receptors. For the A1, A2A, and A2B adenosine receptors, the amino acid sequence identity between humans and rodents (such as rats and mice) is generally high, exceeding 90%. nih.gov Consequently, the pharmacological variability for these subtypes is relatively modest, with only minor differences in the binding affinity of agonists and antagonists typically observed. nih.gov

In stark contrast, the A3 adenosine receptor displays considerable species-dependent pharmacology. nih.gov The amino acid sequence identity between human and rat A3 receptors is only 72%. nih.gov This lower homology leads to significant differences in how ligands bind to and activate the receptor. For instance, some compounds that are potent agonists at the human A3 receptor may act as antagonists at the rodent A3 receptor. nih.gov Similarly, many antagonists that show high affinity for the human A3 receptor are significantly less potent or even inactive at rat and mouse A3 receptors. nih.gov

While direct comparative data for 8-Chloro-N-cyclopropyladenosine at human versus rodent adenosine receptors is not extensively available in the public domain, an analysis of structurally related compounds provides valuable insights into its likely species-dependent pharmacological profile. The presence of both an 8-chloro substitution and an N-cyclopropyl group suggests a complex interaction with adenosine receptor subtypes that may be influenced by species-specific receptor architecture.

Studies on N-cycloalkyl derivatives of adenosine have shed light on the influence of the cyclopropyl (B3062369) moiety. For example, N-cyclopropyladenosine has been identified as an A3 receptor antagonist. nih.gov Furthermore, research on N-substituted 2-chloroadenosines in rat brain tissue has shown that a 2-chloro substituent can increase the potency of agonists at the A2A receptor. nih.gov

The combination of these structural features in this compound makes it a compound of significant interest for understanding the nuances of adenosine receptor pharmacology. Below is a comparative analysis based on data from structurally analogous compounds.

Comparative Pharmacological Data of Structurally Related Adenosine Receptor Ligands

The following tables present binding affinity (Ki) data for compounds structurally related to this compound, highlighting the species-dependent differences between human and rodent adenosine receptors.

Table 1: Binding Affinity (Ki, nM) of 2-Chloro-N⁶-cyclopentyladenosine (CCPA) at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| Human A₁ | 0.8 |

| Human A₂A | 2300 |

| Human A₃ | 42 |

Data sourced from Tocris Bioscience.

Table 2: Comparative Binding Affinity (Ki, nM) of N⁶-(trans-2-Phenyl-1-cyclopropyl)adenosine at Human versus Rat A₃ Adenosine Receptors

| Species | Receptor Subtype | Ki (nM) | Fold Difference (rat/human) |

| Human | A₃ | 0.86 | 460 |

| Rat | A₃ | 395.6 |

This compound demonstrates a significant 460-fold lower affinity for the rat A₃ receptor compared to the human A₃ receptor. nih.gov

These data from closely related structures underscore the critical importance of conducting comprehensive pharmacological evaluations across species during drug development. The significant drop in affinity for the N-cyclopropyl-containing analog at the rat A3 receptor compared to the human counterpart suggests that this compound may also exhibit pronounced species-dependent activity, particularly at the A3 subtype. nih.gov The presence of the 8-chloro group further complicates predictions, as substitutions at this position are known to influence receptor affinity and selectivity in a manner that can also be species-dependent.

Structure Activity Relationship Sar Studies of 8 Chloro N Cyclopropyladenosine Analogues

Conformational and Substituent Effects of the N6-Cyclopropyl Group

The N6-substituent plays a pivotal role in determining both the affinity and efficacy of adenosine (B11128) analogues. The cyclopropyl (B3062369) group, in particular, has been a focus of extensive research due to its unique conformational and electronic properties.

The size of the cycloalkyl group at the N6-position is a critical determinant for agonist efficacy at adenosine receptors. Research has shown that for A3 adenosine receptors (A3AR), larger cycloalkyl groups (more than five carbons) tend to reduce intrinsic efficacy when compared to smaller rings like the cyclopropyl moiety. nih.gov This suggests an optimal size for the N6-substituent to fit within the receptor's binding pocket.

Studies on N6-methynyl group substituents have further refined this understanding. For the A1 adenosine receptor (A1AR), substituents larger than a cyclobutyl group significantly diminish affinity, while those deviating from the cyclopropyl size, either larger or smaller, lead to a reduction in A1AR selectivity. nih.gov N6-Cyclopropyladenosine itself has been identified as an A3AR antagonist, indicating that the cyclopropyl group alone can confer antagonistic properties. nih.gov However, the stereochemistry of substituents on the cyclopropyl ring can also have a profound impact. For instance, the diastereomeric mixture of N6-(trans-2-phenyl-1-cyclopropyl)adenosine was found to bind to the human A3AR with high affinity. nih.gov

| N6-Substituent Size | Effect on A3AR Efficacy | Effect on A1AR Affinity/Selectivity | Reference |

|---|---|---|---|

| Cyclopropyl | Can act as an antagonist | Optimal for selectivity | nih.govnih.gov |

| > 5 Carbons | Reduced efficacy | - | nih.gov |

| > Cyclobutyl | - | Greatly reduced affinity | nih.gov |

While N6-cyclopropyladenosine can be an antagonist, the addition of substituents to the cyclopropyl ring can restore and modulate agonist activity. nih.gov A notable example is the introduction of a phenyl group, as seen in N6-(trans-2-phenyl-1-cyclopropyl)adenosine analogues, which generally bind to the human A3AR in the low nanomolar range. nih.gov

Further substitution on this N6-phenylcyclopropyl moiety reveals clear structure-activity relationships. For chloro-substituted analogues, the order of potency in binding to the A3AR was found to be 3-Cl > 4-Cl > 2-Cl. nih.gov A similar trend was observed for methyl-substituted analogues. nih.gov This demonstrates that both the presence and the position of substituents on an aromatic ring attached to the cyclopropyl group are crucial for optimizing receptor affinity. Shortening the ethyl moiety in N6-(2,2-diphenylethyl)adenosine, which is an A3AR antagonist, to a diphenylmethyl group restored efficacy, further highlighting the sensitivity of the receptor to the spatial arrangement of N6-substituents. nih.gov

| Substituent on Phenyl Ring | Relative Binding Potency | Reference |

|---|---|---|

| 3-Chloro | Highest | nih.gov |

| 4-Chloro | Intermediate | nih.gov |

| 2-Chloro | Lowest | nih.gov |

| 3-Methyl | Most potent among methyl analogues | nih.gov |

Role of Purine (B94841) Ring Halogenation on Receptor Interaction

Halogenation of the purine ring, particularly with chlorine, is a key strategy for modulating the pharmacological profile of adenosine analogues. The position of the halogen atom significantly influences both receptor affinity and the intrinsic activity of the ligand.

The position of chloro-substitution on the purine core has distinct effects on receptor interaction. Substitution at the C2 position is a common modification that can significantly impact affinity and efficacy. nih.govnih.gov For example, a 2-chloro substituent generally increases the affinity of adenosine analogues for various receptor subtypes. nih.govnih.gov In contrast, substitution at the C8 position of the purine ring is generally not well-tolerated in adenosine derivatives and often leads to antagonist activity or a loss of affinity. nih.govgoogle.com This differential effect underscores the specific interactions of the purine C2 and C8 regions within the adenosine receptor binding sites. The introduction of a 2-chloro group on N6-cyclopentyladenosine (CPA) to create CCPA, for example, converts a full A3AR agonist into a potent antagonist. nih.gov

The 2-chloro modification has a complex influence on ligand properties, often creating a delicate balance between affinity and efficacy. While it frequently enhances binding affinity, it can simultaneously diminish or completely abolish agonist activity, effectively converting a full or partial agonist into an antagonist. nih.govnih.gov This phenomenon is starkly illustrated by the comparison between CPA (an A3AR agonist) and CCPA (an A3AR antagonist). nih.gov

Ribose Moiety Structural Determinants of Activity

The ribose moiety of adenosine is not merely a scaffold but an active participant in receptor binding and activation. Modifications to the ribose ring can profoundly alter a ligand's affinity, selectivity, and efficacy. nih.govconicet.gov.arnih.gov

Key findings indicate that both the 2'- and 3'-hydroxyl groups of the ribose are crucial for A3AR binding and activation, with the 2'-hydroxyl group being particularly essential. nih.govconicet.gov.arnih.gov The importance of this group is highlighted by the finding that a 2'-fluoro substitution completely eliminated both binding and activation at the A3AR. conicet.gov.arnih.gov In contrast, a 3'-fluoro substitution resulted in only a partial decrease in potency and efficacy. conicet.gov.arnih.gov

The conformation of the ribose ring is also a critical factor. The North (N) conformation, which can be constrained by using a methanocarba ring system, is generally preferred for high-affinity binding to the A3AR. nih.gov Other modifications, such as the introduction of a 4'-thio group, have been shown to generally enhance A3AR potency and selectivity. conicet.gov.arnih.gov Furthermore, a 5'-uronamide group is a well-established modification known to restore full agonist efficacy in derivatives where other substitutions have caused a reduction. nih.govconicet.gov.arnih.gov

| Modification | Effect on Binding/Activation | Reference |

|---|---|---|

| 2'-Fluoro substitution | Eliminated binding and activation | conicet.gov.arnih.gov |

| 3'-Fluoro substitution | Partially reduced potency and efficacy | conicet.gov.arnih.gov |

| 4'-Thio substitution | Generally enhanced potency and selectivity | conicet.gov.arnih.gov |

| 5'-Uronamide group | Can restore full efficacy | nih.govconicet.gov.arnih.gov |

| (N)-Methanocarba ring (North conformation) | Preferred conformation for high-affinity binding | nih.gov |

| 3'-C-Methyl substitution | Decreased affinity at A1, A2A, and A3 receptors | ebi.ac.uk |

Conformational Flexibility and Receptor Activation

The conformational flexibility of the cyclopropyl group at the N6-position of adenosine analogues plays a pivotal role in determining whether a compound acts as an agonist or an antagonist at the A3 adenosine receptor (A3AR). nih.gov For instance, while N6-cyclopropyladenosine itself is an A3AR antagonist, the addition of one or two phenyl rings at the 2-position of the cyclopropyl moiety restores agonistic activity. nih.gov This suggests that the spatial orientation and interactions of these phenyl rings within the receptor's binding pocket are crucial for initiating the conformational changes required for receptor activation.

Furthermore, the switch between agonistic and antagonistic activity can be triggered by subtle chemical modifications. acs.org For example, N6-(2,2-Diphenylethyl)adenosine acts as an antagonist, but creating a bond between the two phenyl rings to form N6-(9-fluorenylmethyl)adenosine restores agonistic properties. nih.govresearchgate.net This highlights the delicate balance of conformational restriction and flexibility required for effective receptor activation.

Effects of 2', 3', and 5' Modifications

Modifications to the ribose moiety of adenosine analogues significantly influence their affinity and efficacy. The presence of a 5'-uronamide group, for instance, can override the effects of other substitutions, leading to highly selective A3AR agonists. nih.gov The nature of the N-alkyl or N-arylalkyl group at the 5'-position can also modulate both affinity and efficacy at the A3AR. nih.gov

Systematic studies have shown that 4'-thio-modification of the ribose can be particularly effective, with some substituents converting A3AR agonists into antagonists. researchgate.net For example, 2-chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide is a highly potent A3AR agonist. nih.gov In contrast, 2'-deoxyadenosine (B1664071) derivatives often exhibit partial agonism at the A1 adenosine receptor. acs.org These findings underscore the critical role of the ribose scaffold in dictating the pharmacological profile of these compounds.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational approaches are indispensable tools for unraveling the complex SAR of adenosine receptor ligands. These methods provide detailed insights into ligand-receptor interactions at an atomic level, guiding the rational design of new and improved compounds.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For adenosine receptor ligands, QSAR studies have been employed to develop models that can predict the activity of untested compounds. nih.govsemanticscholar.org These models often use molecular connectivity indices and other descriptors to quantify the structural features that are important for receptor binding and activation. acsmedchem.org For example, a QSAR study of the N6 region of adenosine analogues provided a model that was complementary to the putative A3AR binding site identified through homology modeling. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to their receptor targets. nih.govsemanticscholar.orgmdpi.comnih.govmdpi.com Docking studies can predict the preferred binding orientation of a ligand within the receptor's active site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.govsemanticscholar.orgmdpi.comnih.govmdpi.combiotechrep.ir

These simulations have been instrumental in understanding the binding modes of various adenosine receptor agonists and antagonists. acs.orgnih.gov For instance, induced-fit docking studies have successfully explained the high binding affinities of both agonist and antagonist analogues to the human A3AR. acs.org MD simulations further help to refine these models by accounting for the dynamic nature of the receptor and its interactions with the surrounding environment. acs.orgsemanticscholar.orgmdpi.com

Homology Modeling and Binding Site Characterization of Adenosine Receptors

In the absence of experimentally determined crystal structures for all adenosine receptor subtypes, homology modeling has been a crucial technique. nih.govpku.edu.cnresearchgate.net This method involves building a three-dimensional model of a target receptor based on the known structure of a homologous protein, such as the A2A adenosine receptor or bovine rhodopsin. nih.govnih.govnih.govresearchgate.net These models have been used to characterize the binding sites of the A1, A2B, and A3 adenosine receptors. nih.govpku.edu.cn

Homology models, often refined through energy minimization and MD simulations, provide a structural framework for understanding ligand-receptor interactions. nih.gov For example, a molecular model of the A3AR defined a hydrophobic region around Phe168 in the putative binding site that accommodates the phenyl moiety of certain ligands. nih.govresearchgate.net The validation of these computational models against experimental data is a critical step in ensuring their accuracy and predictive power. nih.gov

Cellular and Molecular Mechanisms Mediated by 8 Chloro N Cyclopropyladenosine

Adenosine (B11128) Receptor-Dependent Intracellular Signaling Pathways

As a derivative of adenosine, 8-Chloro-N-cyclopropyladenosine's principal mechanism of action is through the modulation of adenosine receptors (ARs), which are a family of G protein-coupled receptors (GPCRs). acs.org There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. fiu.edu The interaction of ligands with these receptors initiates downstream signaling cascades that are fundamental to the compound's cellular effects.

A primary consequence of adenosine receptor activation is the modulation of intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP). The direction of this modulation depends on the specific receptor subtype engaged and the G protein to which it couples.

The A1 and A3 adenosine receptors typically couple to Gi/o inhibitory proteins. fiu.edu Activation of these receptors by an agonist leads to the inhibition of the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular production of cAMP from ATP. Functional assays have demonstrated that agonists acting on the A3 adenosine receptor inhibit forskolin-stimulated cAMP accumulation, confirming the receptor's coupling to Gi proteins. fiu.edu For instance, in CHO cells expressing the human A3AR, the full agonist Cl-IB-MECA causes a potent inhibition of cAMP formation. acs.org

Conversely, the A2A and A2B receptors couple to Gs proteins. fiu.edu Agonist binding to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.gov The A2B receptor is unique in that it can dually couple to both Gs and Gi proteins, and also to Gq proteins in certain cell types. fiu.edu The net effect on cAMP levels, therefore, depends on the cellular context and the relative expression of these signaling components.

The table below summarizes the binding affinities and functional potencies of various adenosine analogues at the human A3 adenosine receptor, illustrating the impact of different chemical substitutions on receptor interaction and subsequent cAMP modulation.

| Compound Name | Receptor Target | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) | Efficacy (% inhibition of cAMP) |

| N6-(1S,2R)-(2-phenyl-1-cyclopropyl) adenosine | hA3AR | 0.63 | - | Full Agonist |

| 3-chloro analogue of N6-(1S,2R)-(2-phenyl-1-cyclopropyl)adenosine | hA3AR | 0.98 | 3.7 | Full Agonist |

| Cl-IB-MECA | hA3AR | 1.21 ± 0.35 | 1.21 ± 0.35 | 100% (Full Agonist) |

| A 3'-amino substituted analogue (6c) | hA3AR | 2.40 ± 0.20 | 11.3 ± 1.3 | 83.9 ± 3.2% |

| N6-Cyclopropyladenosine | hA3AR | - | - | Antagonist |

Data compiled from multiple research sources. acs.orgamegroups.org

The activation of adenosine receptors initiates a well-defined G protein-coupled receptor (GPCR) signaling pathway. nanolive.com This process begins when a ligand, such as this compound, binds to the receptor. This binding event induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein complex (composed of α, β, and γ subunits). frontiersin.orgnih.gov

The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the release of GDP from the Gα subunit and its replacement by GTP. nih.gov This exchange causes the Gα subunit to dissociate from both the receptor and the Gβγ dimer. nanolive.comnih.gov Both the GTP-bound Gα subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, including enzymes and ion channels. nih.gov

For A3AR, which couples to Gi proteins, the activated Gαi subunit inhibits adenylyl cyclase, as discussed previously. acs.orgfiu.edu The Gβγ subunits released upon Gi activation can also signal independently, for example, by activating certain potassium channels or inhibiting calcium channels, leading to further downstream effects on cellular function. Molecular dynamics simulations suggest that agonist binding leads to significant conformational changes in the receptor's transmembrane helices (TM5, TM6, and TM7), which are crucial for G protein binding and the subsequent activation of these signaling cascades. acs.org

Preclinical Biological Evaluation of 8 Chloro N Cyclopropyladenosine in in Vitro Systems

Assessment of Receptor-Mediated Cellular Responses

Functional Assays in Recombinant Cell Lines

No specific data from functional assays in recombinant cell lines for 8-Chloro-N-cyclopropyladenosine is available in the reviewed literature. Structure-activity relationship (SAR) studies on related adenosine (B11128) derivatives indicate that:

N⁶-cycloalkyl substitutions, such as cyclopropyl (B3062369), are often associated with high affinity and selectivity for the A₁ adenosine receptor.

Substitution at the C8 position of the purine (B94841) ring is less common for enhancing agonist activity at adenosine receptors compared to C2 and C6 modifications. The effect of an 8-chloro group in combination with an N⁶-cyclopropyl substituent has not been characterized.

Without experimental data from functional assays—such as those measuring cyclic AMP (cAMP) accumulation, intracellular calcium mobilization, or G-protein activation in cell lines (e.g., CHO, HEK-293) expressing specific adenosine receptor subtypes—the potency (EC₅₀) and efficacy of this compound as an agonist or antagonist remain unknown.

Modulation of Endogenous Cellular Processes (e.g., cell proliferation, inflammation, neuroprotection)

There are no published in vitro studies investigating the effects of this compound on endogenous cellular processes. While adenosine receptor agonists are generally known to modulate inflammation and offer neuroprotection, and some adenosine analogues can affect cell proliferation, the specific actions of the 8-chloro-N⁶-cyclopropyl substituted compound have not been documented. Research is required to determine its potential to influence pathways related to cell growth, inflammatory mediator release (e.g., cytokines, chemokines), or neuronal survival in relevant cell culture models.

Development and Application as Pharmacological Probes

A compound's utility as a pharmacological probe is dependent on its well-characterized potency, selectivity, and mechanism of action. Given the absence of fundamental pharmacological data for this compound, it has not been developed or utilized as a pharmacological probe to investigate biological systems or receptor functions. Its potential as a selective tool for studying a specific adenosine receptor subtype is currently undetermined.

Future Research Directions and Unanswered Questions

Rational Design of Highly Selective Adenosine (B11128) Receptor Modulators

The development of potent and selective drugs targeting the family of adenosine receptors (ARs) is a major goal in medicinal chemistry. nih.gov The four subtypes of ARs (A1, A2A, A2B, and A3) are implicated in a wide array of physiological and pathological processes, including cardiovascular and inflammatory diseases. nih.govnih.gov A primary challenge is achieving subtype selectivity to maximize therapeutic effects while minimizing side effects. nih.gov

Historically, the design of AR ligands was dominated by empirical, ligand-based approaches. However, significant progress in G protein-coupled receptor (GPCR) crystallography, especially the successful crystallization of the A2AAR, has ushered in an era of structure-based rational design. nih.gov This structural data provides a foundation for creating high-confidence homology models of the other AR subtypes, which is crucial for designing selective modulators. nih.gov

Future efforts will increasingly rely on computational methodologies to:

Perform Virtual Screening: Identify novel chemical scaffolds that can selectively bind to a specific AR subtype. nih.gov

Guide Lead Optimization: Use structural insights to modify existing ligands, such as 8-Chloro-N-cyclopropyladenosine, to enhance their affinity and selectivity. Molecular modeling can predict how specific substitutions will interact with key residues in the receptor's binding pocket. nih.gov For example, modeling has been used to rationally design sites for sulfonate group incorporation to create peripherally acting agents. nih.gov

Understand Agonist vs. Antagonist Activity: Elucidate the subtle structural changes that determine whether a compound activates (agonist) or blocks (antagonist) a receptor. acs.org Research has shown that minor alterations to the ribose moiety or N6-substituent of an adenosine analogue can convert an agonist into an antagonist. nih.govunife.it Predictive models are essential to navigate this fine line.

Characterize Allosteric Binding Sites: Identify and target novel binding sites distinct from the primary (orthosteric) site. Allosteric modulators offer a promising avenue for fine-tuning receptor activity with potentially greater subtype selectivity. nih.gov

A significant hurdle that rational design must overcome is the notable species-dependent pharmacology of AR ligands. nih.gov Compounds often exhibit vastly different affinities and efficacies between human and rodent receptors, complicating preclinical evaluation. nih.govnih.gov Future design strategies must account for these inter-species variations to improve the translation of preclinical findings to clinical applications.

Advancements in Synthetic Methodologies for Nucleoside Analogues

Nucleoside analogues, including this compound, are a cornerstone of modern therapeutics, particularly in antiviral and anticancer treatments. nih.govworktribe.com Their synthesis, however, can be challenging. researchgate.net Traditional chemical synthesis often involves multiple steps with protecting groups, which can be inefficient and generate significant waste. researchgate.netnih.gov The future of nucleoside analogue preparation lies at the interface of innovative chemical and biological methods.

A major paradigm shift is the increasing use of biocatalysis and chemoenzymatic synthesis. nih.govworktribe.com These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations. Key advancements in this area include:

Biocatalytic Cascades: Employing multiple enzymes in a single reaction vessel to build complex nucleosides de novo from simple precursors. worktribe.com

Enzyme Immobilization and Flow Chemistry: Converting enzymes into more stable, reusable heterogeneous catalysts and using them in continuous flow reactors. This technology enhances scalability and simplifies product purification. worktribe.com

Engineered Enzymes: Using techniques from molecular microbiology to create enzymes with altered substrate specificities, enabling the synthesis of a wider diversity of unnatural nucleoside analogues. nih.govworktribe.com

While biocatalysis is maturing, it has yet to fully replace chemical synthesis. nih.gov The future likely belongs to tandem approaches that combine the strengths of both disciplines. nih.gov For instance, recent innovations in chemical synthesis, such as facile Ni-catalyzed cross-coupling, provide new ways to modify the purine (B94841) core, while enzymes can be used for the crucial glycosylation step (attaching the sugar moiety to the base). researchgate.net

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step process often involving protection/deprotection of functional groups and harsh reagents. researchgate.netacs.org | Well-established, versatile for a wide range of modifications. | Often low overall yields, poor step-economy, generates hazardous waste. researchgate.net |

| Biocatalytic Synthesis | Use of isolated enzymes or whole organisms to catalyze specific reactions (e.g., glycosylation). nih.gov | High stereoselectivity, mild reaction conditions, environmentally sustainable. researchgate.net | Enzyme stability, limited substrate scope for some enzymes, scalability can be an issue. nih.govworktribe.com |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical and enzymatic steps to optimize the overall synthetic route. worktribe.com | Combines the versatility of chemical synthesis with the selectivity of biocatalysis. | Requires expertise across multiple disciplines. nih.gov |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, often with immobilized catalysts. worktribe.com | Improved safety, scalability, and process control; simplifies purification. worktribe.com | Initial setup costs, potential for clogging. |

Integrated Omics Approaches for Target Deconvolution

Identifying the precise molecular targets of a bioactive compound is a critical, yet often difficult, step in drug discovery. nih.gov While a compound like this compound is designed to interact with adenosine receptors, it may bind to other "off-target" proteins, leading to unexpected biological effects or toxicity. The process of comprehensively identifying these interactions is known as target deconvolution. nih.gov

Future research will move beyond single-target validation to embrace a systems-level understanding of a drug's mechanism of action. The integration of multiple "omics" technologies is central to this shift. mdpi.com By combining data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics, researchers can build a comprehensive picture of the cellular response to a compound. mdpi.com This integrated approach can reveal not only the direct protein targets but also the downstream pathways and regulatory networks that are affected. mdpi.com

Emerging strategies for target deconvolution include:

Chemical Proteomics: This powerful technique uses a modified version of the bioactive compound (a "probe") to fish for its binding partners in cell lysates or intact cells. nih.gov One advanced method involves a photoreactive tag that, upon UV exposure, permanently cross-links the probe to its target proteins, which can then be isolated and identified using mass spectrometry. nih.gov This allows for the identification of even weak or low-abundance interactions under physiological conditions.

Knowledge Graphs: In the realm of artificial intelligence, knowledge graphs are being developed to integrate vast amounts of biological data, including protein-protein interactions, gene-disease associations, and compound-target information. nih.gov By combining knowledge graph analysis with experimental data from phenotype-based screens and molecular docking, researchers can significantly narrow down the list of potential targets, streamlining the deconvolution process. nih.gov

These integrated approaches will be essential for fully understanding the biological activity of this compound and other selective modulators, uncovering new therapeutic opportunities, and predicting potential adverse effects with greater accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.